![molecular formula C8H7BrF2O2 B2780464 [3-Bromo-4-(difluoromethoxy)phenyl]methanol CAS No. 1342005-84-8](/img/structure/B2780464.png)

[3-Bromo-4-(difluoromethoxy)phenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

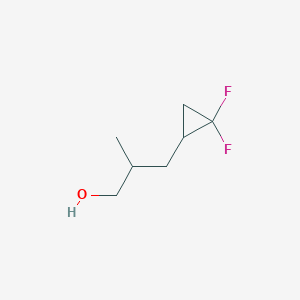

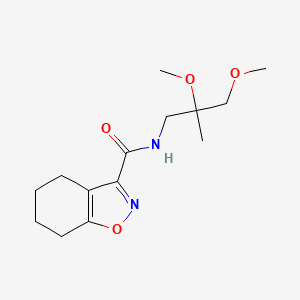

“[3-Bromo-4-(difluoromethoxy)phenyl]methanol” is a chemical compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “[3-Bromo-4-(difluoromethoxy)phenyl]methanol” consists of a phenyl ring substituted with a bromo group at the 3-position and a difluoromethoxy group at the 4-position . The methanol group is attached to the phenyl ring .Applications De Recherche Scientifique

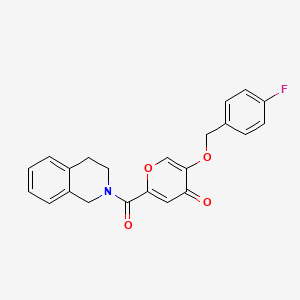

Polymerization and Material Synthesis

[3-Bromo-4-(difluoromethoxy)phenyl]methanol and its derivatives are critical in the field of polymerization. The solubilities of related brominated and difluorinated phenyl acrylamides in methanol–ethanol solutions are essential for designing industrial products and processes. These materials are used in creating polymers with specific properties, such as enhanced thermal stability and chemical resistance. The detailed study of their solubility helps in optimizing the polymerization reactions and improving the material characteristics suitable for various applications, including coatings, adhesives, and high-performance plastics (Yao et al., 2010).

Molecular Chirality and Synthesis

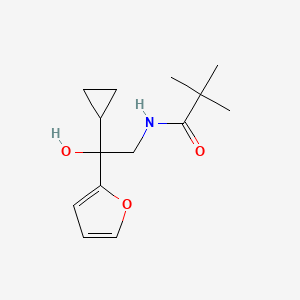

The synthesis and study of chiral molecules using isotopic substitution in compounds similar to [3-Bromo-4-(difluoromethoxy)phenyl]methanol have provided insights into molecular chirality. These studies contribute to the development of asymmetric synthesis methods, crucial for producing enantiomerically pure pharmaceuticals and agrochemicals. The determination of absolute configuration through methods like x-ray crystallography aids in understanding the stereochemical aspects of molecular interactions, crucial for drug design and development (Harada et al., 2000).

Catalysis and Chemical Reactions

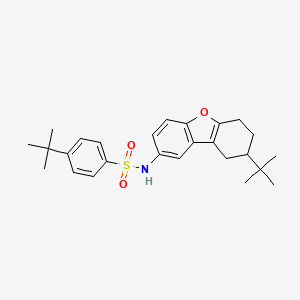

Compounds structurally related to [3-Bromo-4-(difluoromethoxy)phenyl]methanol are used in catalytic processes, including enantioselective epoxidation. These catalysts enable the production of epoxides with high yield and selectivity, important intermediates in synthesizing pharmaceuticals and fine chemicals. The ability to control the stereochemistry of the epoxidation reaction is critical for achieving the desired activity and selectivity of the end products (Lu et al., 2008).

Material Science and Coordination Chemistry

The study of coordination polymers and their magnetic properties is another area where related compounds find application. The coordination of methanol and ethanol molecules with bromophenyl pendant groups leads to the formation of one-dimensional coordination polymers. These materials exhibit varying magnetic properties, from long-range magnetic ordering to single-chain magnet behaviors, depending on the structure induced by the solvent. Such studies are pivotal in developing new materials for magnetic storage devices and sensors (Liu et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-bromo-4-(difluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8,12H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSMUJDVUFZEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Bromo-4-(difluoromethoxy)phenyl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]but-2-ynamide](/img/structure/B2780385.png)

![7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780386.png)

![3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2780390.png)

![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2780392.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2780398.png)

![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)